molecular formula C8H11NO2 B14834425 2-Methoxy-3-(methylamino)phenol

2-Methoxy-3-(methylamino)phenol

Cat. No.: B14834425
M. Wt: 153.18 g/mol
InChI Key: OUBSOQBZYHGCRX-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methylamino)phenol typically involves the methylation of 3-amino-2-methoxyphenol. One common method is the reaction of 3-amino-2-methoxyphenol with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitro compounds (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

2-Methoxy-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also inhibit certain enzymes or modulate signaling pathways involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison

Compared to similar compounds, 2-Methoxy-3-(methylamino)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the 2-position and the methylamino group at the 3-position can enhance its antioxidant properties and make it more effective in certain applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-3-(methylamino)phenol

InChI

InChI=1S/C8H11NO2/c1-9-6-4-3-5-7(10)8(6)11-2/h3-5,9-10H,1-2H3

InChI Key

OUBSOQBZYHGCRX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)O)OC

Origin of Product

United States

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